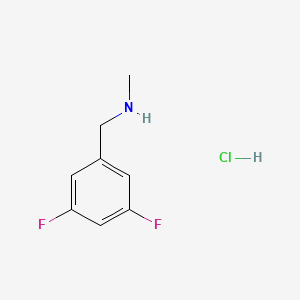
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is a chemical compound that features a difluorophenyl group attached to a methylmethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl typically involves the following steps:
Fluorination: The starting material, 1,3,5-trichlorobenzene, is fluorinated to produce 1,3,5-trifluorobenzene.
Methylation: The 3,5-difluoroaniline is subsequently methylated to form 1-(3,5-difluorophenyl)-N-methylmethanamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are commonly used.
化学反应分析
Types of Reactions
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl undergoes various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl ring or the amine moiety .
科学研究应用
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl has several scientific research applications:
作用机制
The mechanism of action of 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1-(2,5-Difluorophenyl)-N-methylmethanamine HCl: Similar structure but with fluorine atoms at different positions.
1-(3,4-Difluorophenyl)-N-methylmethanamine HCl: Another isomer with different fluorine atom positions.
Uniqueness
1-(3,5-Difluorophenyl)-N-methylmethanamine HCl is unique due to its specific fluorine atom positions, which can influence its chemical reactivity and biological activity compared to other isomers .
生物活性
Chemical Structure and Properties
- Chemical Formula : C10H12F2N.HCl
- Molecular Weight : 221.66 g/mol
- IUPAC Name : 1-(3,5-Difluorophenyl)-N-methylmethanamine hydrochloride
The structure features a difluorophenyl group attached to a methylmethanamine moiety, which may influence its interaction with biological targets.
While no specific mechanisms have been established for this compound, similar compounds often exhibit activities through:
- Receptor Binding : Interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar amines have shown antibacterial properties.
Antimicrobial Activity
Research has indicated that compounds with similar structures can exhibit antimicrobial properties. For instance:
- A study on related methanamine derivatives demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
Antiproliferative Effects
In vitro studies on related compounds have shown antiproliferative effects against cancer cell lines:
- Compounds targeting the RAS-RAF-MEK-MAPK signaling pathway have been evaluated for their capacity to inhibit tumor growth in preclinical models . Although specific studies on 1-(3,5-Difluorophenyl)-N-methylmethanamine HCl are lacking, the potential for similar activity exists.
Data Table: Summary of Biological Activities
Safety and Toxicity
There is currently insufficient data regarding the safety profile and toxicity of this compound. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage ranges for therapeutic applications.
属性
IUPAC Name |
1-(3,5-difluorophenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTGSLQOMQVCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














